Cas no 930763-11-4 (3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide)
![3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/930763-11-4x500.png)
3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS033965326
- Z26456280
- 3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide
- EN300-22543057
- 930763-11-4
-
- インチ: 1S/C17H17Cl2N3O/c18-12-8-9-15(19)21-16(12)17(23)20-13-6-2-3-7-14(13)22-10-4-1-5-11-22/h2-3,6-9H,1,4-5,10-11H2,(H,20,23)
- InChIKey: PTQKARYAGNHIGT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(N=C1C(NC1=CC=CC=C1N1CCCCC1)=O)Cl
計算された属性
- せいみつぶんしりょう: 349.0748676g/mol
- どういたいしつりょう: 349.0748676g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22543057-2.5g |
930763-11-4 | 95% | 2.5g |
$810.0 | 2024-06-20 | ||
Enamine | EN300-22543057-0.5g |
930763-11-4 | 95% | 0.5g |
$397.0 | 2024-06-20 | ||
Enamine | EN300-22543057-10g |
930763-11-4 | 90% | 10g |
$1778.0 | 2023-09-15 | ||
Enamine | EN300-22543057-1.0g |
930763-11-4 | 95% | 1.0g |
$414.0 | 2024-06-20 | ||
Enamine | EN300-22543057-10.0g |
930763-11-4 | 95% | 10.0g |
$1778.0 | 2024-06-20 | ||
Enamine | EN300-22543057-0.05g |
930763-11-4 | 95% | 0.05g |
$348.0 | 2024-06-20 | ||
Enamine | EN300-22543057-1g |
930763-11-4 | 90% | 1g |
$414.0 | 2023-09-15 | ||
Enamine | EN300-22543057-5g |
930763-11-4 | 90% | 5g |
$1199.0 | 2023-09-15 | ||
Enamine | EN300-22543057-0.25g |
930763-11-4 | 95% | 0.25g |
$381.0 | 2024-06-20 | ||
Enamine | EN300-22543057-5.0g |
930763-11-4 | 95% | 5.0g |
$1199.0 | 2024-06-20 |
3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamideに関する追加情報
Professional Introduction to 3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide (CAS No. 930763-11-4)
3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide, identified by its CAS number 930763-11-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by its pyridine core structure, which is further functionalized with chloro and amide substituents. The presence of a piperidine moiety in its molecular framework enhances its potential bioactivity, making it a valuable scaffold for drug discovery and development.
The structural configuration of 3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide is meticulously designed to optimize pharmacokinetic and pharmacodynamic properties. The chloro groups at the 3 and 6 positions of the pyridine ring contribute to electrophilicity, facilitating interactions with biological targets such as enzymes and receptors. Meanwhile, the amide functionality at the 2-position introduces polarity and hydrogen bonding capability, which can modulate solubility and binding affinity. The piperidine ring, a well-known pharmacophore in medicinal chemistry, enhances metabolic stability and binding interactions with biological targets.
In recent years, this compound has been extensively studied for its potential applications in treating various therapeutic conditions. Its molecular design aligns with the growing interest in multitargeted drug discovery, where compounds capable of interacting with multiple biological pathways offer enhanced therapeutic efficacy and reduced side effects. Preliminary in vitro studies have demonstrated that 3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide exhibits promising activity against certain kinases and transcription factors, which are implicated in cancer progression and inflammatory diseases.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The pyridine-piperidine hybrid structure has been shown to exhibit favorable pharmacokinetic profiles, including improved oral bioavailability and prolonged half-life. These attributes are critical for developing drugs that can be administered frequently without significant degradation or excretion. Furthermore, the presence of multiple substituents allows for structural modifications that can fine-tune bioactivity while minimizing toxicity.
The synthesis of 3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance scalability but also allow for rapid screening of analogs to identify lead compounds with optimized properties.
Recent advancements in computational chemistry have further accelerated the development of 3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide as a drug candidate. Molecular docking simulations have been used to predict binding interactions with target proteins, providing insights into potential mechanisms of action. Additionally, quantum mechanical calculations have helped elucidate electronic properties that influence reactivity and metabolic stability. These computational tools complement experimental approaches by providing rapid and cost-effective assessments of molecular behavior.
The pharmacological profile of 3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide has been investigated through both in vitro and preclinical studies. In cell-based assays, this compound has demonstrated selective inhibition of specific kinases involved in cancer signaling pathways. For instance, it has shown potent activity against tyrosine kinases that are aberrantly activated in various solid tumors. Furthermore, animal models have provided evidence of its ability to modulate inflammatory responses by inhibiting key pro-inflammatory cytokines.
The therapeutic potential of this compound extends beyond oncology. Emerging research suggests that it may also have applications in neurodegenerative diseases due to its ability to interact with neurotransmitter receptors and modulate neuronal signaling. The piperidine moiety has been particularly highlighted for its role in enhancing blood-brain barrier penetration, which is crucial for treating central nervous system disorders. These findings open up new avenues for exploring 3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide as a therapeutic agent.
Regulatory considerations play a critical role in advancing 3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide into clinical development. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic batches meet stringent quality standards required for pharmaceutical use. Additionally, toxicological assessments are conducted to evaluate potential side effects and establish safe dosage ranges. These regulatory milestones are essential for navigating the complex path from laboratory discovery to market approval.
The future direction of research on 3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide includes exploring structure-based drug design strategies to optimize its pharmacological properties further. By leveraging high-throughput screening technologies and biophysical techniques such as surface plasmon resonance (SPR), researchers aim to identify derivatives with improved potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies will be instrumental in translating these findings into tangible therapeutic benefits.
In conclusion,3,6-dichloro-N-[2-(piperidin-1-y l)phenyl]pyridine - 2 - carboxamide (CAS No. 930763 - 11 - 4) represents a promising candidate for drug development due to its unique structural features and demonstrated bioactivity . Its potential applications span multiple therapeutic areas , including oncology , inflammation , and neurodegenerative disorders . Continued research efforts will be essential in realizing its full therapeutic potential , paving the way for novel treatments that address critical unmet medical needs . p >
930763-11-4 (3,6-dichloro-N-[2-(piperidin-1-yl)phenyl]pyridine-2-carboxamide) 関連製品
- 2229048-11-5(3-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2,2-difluoropropanoic acid)
- 1807273-91-1(Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate)
- 2137069-33-9([(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine)
- 2137056-90-5(tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate)
- 2137058-16-1(3-Pyridinemethanamine, 2-chloro-N-[(1S)-1-ethyl-2,2-dimethylpropyl]-)
- 2228621-53-0(3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid)
- 854835-59-9(1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one)
- 1208886-79-6(N'-[2-(4-fluorophenyl)ethyl]-N-(pyridin-3-yl)ethanediamide)
- 551920-78-6(N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE)
- 1805855-23-5(2-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid)



